molecular formula C20H15N3O4S B2629913 (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 476671-52-0

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2629913
CAS No.: 476671-52-0
M. Wt: 393.42
InChI Key: TYHHXJCZHIRLSY-GDNBJRDFSA-N
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Description

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is an organic compound characterized by its complex structure, which includes a thiazole ring, a nitrophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves a multi-step process:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 4-nitrophenyl thiourea reacts with α-haloketones under basic conditions.

    Aldol Condensation: The thiazole derivative undergoes an aldol condensation with 2,3-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The nitro group can

Properties

IUPAC Name

(Z)-3-(2,3-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-26-18-5-3-4-14(19(18)27-2)10-15(11-21)20-22-17(12-28-20)13-6-8-16(9-7-13)23(24)25/h3-10,12H,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHHXJCZHIRLSY-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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